molecular formula C16H16ClFN2O3S B4237362 N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4237362
M. Wt: 370.8 g/mol
InChI Key: KWTRHPGNWGPFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CFPEG, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CFPEG is a member of the glycine receptor antagonists family and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, which are key neurotransmitter receptors in the central nervous system. By binding to the receptor site, N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide prevents the activation of glycine receptors, leading to a decrease in the inhibitory neurotransmission. This results in an increase in neuronal excitability, which can have both beneficial and detrimental effects depending on the specific application.
Biochemical and Physiological Effects:
N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the alteration of synaptic plasticity. These effects have been linked to the potential therapeutic applications of N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is its high selectivity for glycine receptors, which allows for specific modulation of this receptor subtype. However, its potency and efficacy can vary depending on the specific experimental conditions, which can limit its usefulness in certain applications. Additionally, the complex synthesis process and the high cost of N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can also be limiting factors for its use in lab experiments.

Future Directions

There are several future directions for the research and development of N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the optimization of the synthesis process to reduce the cost and increase the yield of N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. Another direction is the exploration of its potential applications in other fields, such as cancer research and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and its potential therapeutic applications in neurological disorders.

Scientific Research Applications

N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Its ability to modulate glycine receptors has been of particular interest in the development of new drugs for the treatment of neurological disorders such as schizophrenia, epilepsy, and chronic pain.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-2-20(24(22,23)13-6-4-3-5-7-13)11-16(21)19-12-8-9-15(18)14(17)10-12/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTRHPGNWGPFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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